

Technical Guide: Physical Properties of cis-1,4-Dioxane-2,3-diol

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Compound of Interest

Compound Name: 1,4-Dioxane-2,3-diol, cis-

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of cis-1,4-Dioxane-2,3-diol. Due to a notable scarcity of experimental data for the cis-isomer in peer-reviewed literature, this document combines reported data for the general compound and the trans-isomer with established principles of stereoisomerism to offer a predictive profile. This guide also outlines general experimental protocols for the synthesis and characterization of cis-diols, which can be adapted for this specific compound. Furthermore, in the absence of known signaling pathways involving cis-1,4-Dioxane-2,3-diol, a logical workflow for its synthesis and characterization is presented.

Introduction

1,4-Dioxane-2,3-diol is a heterocyclic organic compound with the molecular formula $C_4H_8O_4$. The presence of two hydroxyl groups on the dioxane ring allows for the existence of cis and trans stereoisomers. These isomers, while having the same chemical formula and connectivity, can exhibit distinct physical and biological properties due to their different spatial arrangements. This guide focuses specifically on the cis-isomer of 1,4-Dioxane-2,3-diol. Understanding the physical properties of this compound is crucial for its application in research, particularly in fields such as medicinal chemistry and materials science, where stereochemistry can significantly impact molecular interactions and functionality.

Physical Properties

The available quantitative data for 1,4-Dioxane-2,3-diol often does not specify the isomeric form, or it pertains to the trans-isomer. The following table summarizes the available data and provides predicted properties for the cis-isomer based on general principles of stereochemistry.

Property	Value (General/trans-isomer)	Predicted Value (cis-isomer)	Citation
Molecular Formula	C ₄ H ₈ O ₄	C ₄ H ₈ O ₄	[1][2]
Molecular Weight	120.10 g/mol	120.10 g/mol	[1][2]
Physical Form	Solid, white to off-white powder or crystalline powder	Likely a solid at room temperature	[2][3]
Melting Point	91-95 °C (lit., likely trans or mixture)	Expected to be lower than the trans-isomer	
Boiling Point	Not available	Expected to be higher than the trans-isomer	[4][5][6][7]
Solubility	Soluble in water	Expected to have higher solubility in polar solvents than the trans-isomer	[8][9][10][11]
CAS Number	4845-50-5 (unspecified isomerism)	Not individually registered	[1][2][3]

Note on Predicted Properties:

- Melting Point: Trans-isomers, being more symmetrical, generally pack more efficiently into a crystal lattice, resulting in a higher melting point compared to their cis-counterparts. [5][7][12][13][14]

- **Boiling Point:** Cis-isomers often exhibit a net molecular dipole moment due to the arrangement of polar functional groups on the same side of the ring. This leads to stronger intermolecular dipole-dipole interactions and, consequently, a higher boiling point than the less polar trans-isomers where individual bond dipoles may cancel out.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[13\]](#)
- **Solubility:** The higher polarity of cis-isomers generally leads to greater solubility in polar solvents like water, following the "like dissolves like" principle.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Spectral Data

Spectroscopic data is essential for the identification and characterization of cis-1,4-Dioxane-2,3-diol. While specific spectra for the pure cis-isomer are not readily available, general spectral information for 1,4-Dioxane-2,3-diol exists.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is a powerful tool to distinguish between cis and trans isomers. The coupling constants (J-values) between the protons on the carbons bearing the hydroxyl groups are expected to differ. For vicinal diols on a six-membered ring, the dihedral angle between the C-H bonds is different for the cis and trans isomers, leading to distinct coupling constants. Generally, a smaller coupling constant would be expected for the cis-isomer compared to the trans-isomer in a chair conformation.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- **IR Spectroscopy:** The infrared spectrum of 1,4-Dioxane-2,3-diol would show characteristic broad absorption bands for the O-H stretching of the hydroxyl groups (around $3300\text{--}3500\text{ cm}^{-1}$) and C-O stretching vibrations (around $1050\text{--}1150\text{ cm}^{-1}$). Differences between the cis and trans isomers might be observed in the fingerprint region (below 1500 cm^{-1}) due to differences in molecular symmetry.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of cis-1,4-Dioxane-2,3-diol are not explicitly documented in the available literature. However, established methods for the synthesis of cis-diols and the determination of physical properties can be adapted.

Proposed Synthesis of cis-1,4-Dioxane-2,3-diol

A plausible synthetic route to cis-1,4-Dioxane-2,3-diol involves the syn-dihydroxylation of 1,4-dioxin. This can be achieved using reagents known to effect cis-dihydroxylation of alkenes.

Reaction: 1,4-Dioxin → cis-1,4-Dioxane-2,3-diol

Reagents and Conditions:

- Method A: Osmium Tetroxide (catalytic) with a co-oxidant. A catalytic amount of osmium tetroxide (OsO_4) can be used with a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide ($\text{K}_3[\text{Fe}(\text{CN})_6]$). The reaction is typically carried out in a solvent mixture such as acetone/water or t-butanol/water at room temperature.
- Method B: Cold, dilute, alkaline Potassium Permanganate (KMnO_4). This classic method, known as the Baeyer test, can also be used for syn-dihydroxylation, although it can sometimes lead to over-oxidation and lower yields. The reaction is performed at low temperatures (e.g., 0 °C) in an aqueous solution.

Work-up and Purification: Following the reaction, the product would be isolated by extraction and purified using techniques such as column chromatography or recrystallization to separate the cis-diol from any unreacted starting material, byproducts, and the trans-isomer if formed.

Determination of Melting Point

The melting point of the synthesized cis-1,4-Dioxane-2,3-diol can be determined using a standard melting point apparatus.

Procedure:

- A small, dry sample of the purified compound is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of a melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

- The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Solubility

The solubility of cis-1,4-Dioxane-2,3-diol in various solvents can be determined qualitatively.

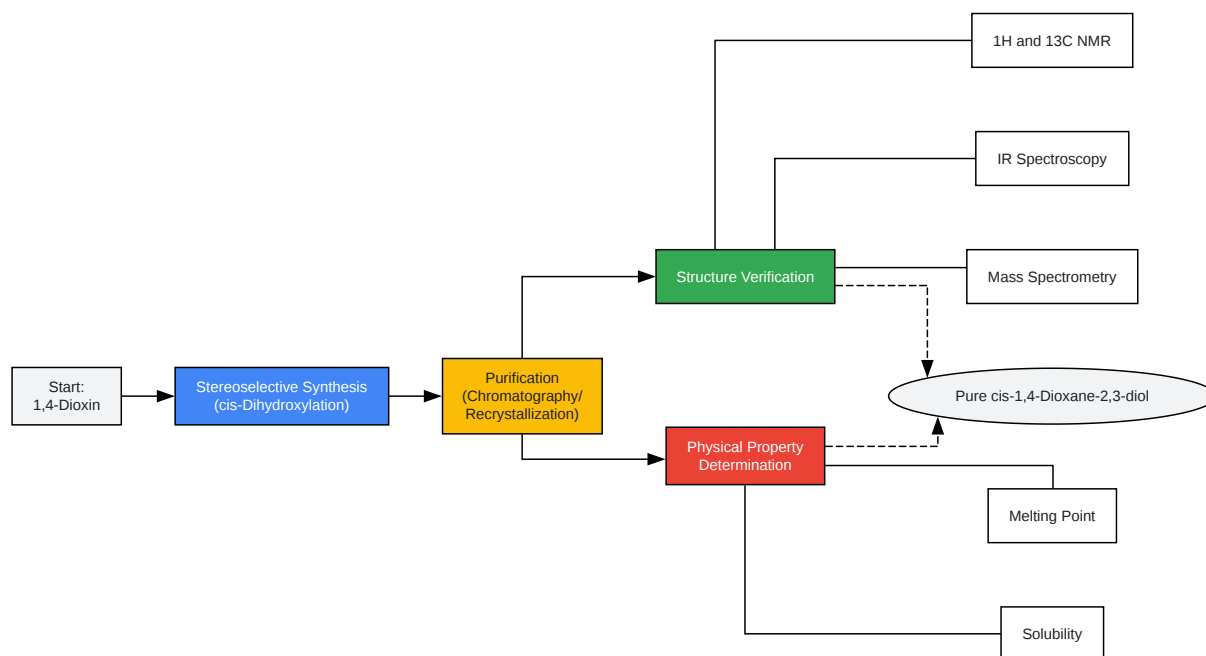
Procedure:

- Approximately 10-20 mg of the solid compound is placed into a test tube.
- A small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, diethyl ether, hexane) is added.
- The mixture is agitated (e.g., by vortexing or shaking) for a set period (e.g., 1 minute).
- The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent.

Signaling Pathways and Experimental Workflows

As of the date of this publication, there is no specific information available in the scientific literature regarding signaling pathways in which cis-1,4-Dioxane-2,3-diol is involved. The biological activity of dihydroxy-substituted dioxanes is an area that warrants further investigation. Some studies have explored the antihepatotoxic and antimicrobial activities of other substituted 1,4-dioxane derivatives.^{[25][26]} The toxicology of the parent compound, 1,4-dioxane, has been studied, but this is not directly applicable to the dihydroxylated derivative.^{[27][28][29]}

In lieu of a signaling pathway diagram, the following diagram illustrates a logical experimental workflow for the synthesis and characterization of cis-1,4-Dioxane-2,3-diol.



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